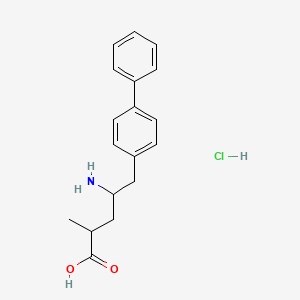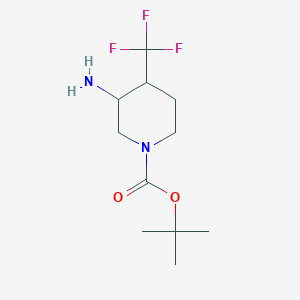
Methyl(2-methyl-3-(trifluoromethyl)phenyl)sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl(2-methyl-3-(trifluoromethyl)phenyl)sulfane: is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further substituted with a methyl group and a sulfane group
準備方法
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of a suitable precursor, such as a phenyl sulfane derivative, using reagents like trifluoromethyl iodide or trifluoromethyl sulfone under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The process may include steps like purification through distillation or recrystallization to obtain the desired product.
化学反応の分析
Types of Reactions: Methyl(2-methyl-3-(trifluoromethyl)phenyl)sulfane can undergo various chemical reactions, including:
Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) may be employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives, depending on the reaction conditions and reagents used.
科学的研究の応用
Methyl(2-methyl-3-(trifluoromethyl)phenyl)sulfane has several applications in scientific research:
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
作用機序
The mechanism by which Methyl(2-methyl-3-(trifluoromethyl)phenyl)sulfane exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design, as it can modulate the activity of enzymes and receptors .
類似化合物との比較
- Trifluoromethyl phenyl sulfone
- 2-Methyl-3-(trifluoromethyl)aniline
- (2-methyl-3-(trifluoromethyl)phenyl)(propyl)sulfane
Uniqueness: Methyl(2-methyl-3-(trifluoromethyl)phenyl)sulfane stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. The presence of both a methyl and a trifluoromethyl group on the phenyl ring, along with the sulfane group, makes it a versatile compound for various applications.
特性
分子式 |
C9H9F3S |
|---|---|
分子量 |
206.23 g/mol |
IUPAC名 |
2-methyl-1-methylsulfanyl-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H9F3S/c1-6-7(9(10,11)12)4-3-5-8(6)13-2/h3-5H,1-2H3 |
InChIキー |
OHQQNTRZBKNMCQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1SC)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14777463.png)
![2-amino-N-[(2,6-dichlorophenyl)methyl]-N-methylpropanamide](/img/structure/B14777467.png)









![4-(3-Azabicyclo[3.1.0]hexan-3-yl)-3,5-difluorobenzaldehyde](/img/structure/B14777530.png)


